1,2-Bis(dicyclohexylphosphino)ethane

Catalog No.
S1896245
CAS No.
23743-26-2
M.F
C26H48P2
M. Wt
422.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Bis(dicyclohexylphosphino)ethane

CAS Number

23743-26-2

Product Name

1,2-Bis(dicyclohexylphosphino)ethane

IUPAC Name

dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane

Molecular Formula

C26H48P2

Molecular Weight

422.6 g/mol

InChI

InChI=1S/C26H48P2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h23-26H,1-22H2

InChI Key

BOUYBUIVMHNXQB-UHFFFAOYSA-N

SMILES

C1CCC(CC1)P(CCP(C2CCCCC2)C3CCCCC3)C4CCCCC4

Canonical SMILES

C1CCC(CC1)P(CCP(C2CCCCC2)C3CCCCC3)C4CCCCC4

1,2-Bis(dicyclohexylphosphino)ethane is a bidentate phosphine ligand characterized by its unique structure, which includes two dicyclohexylphosphine groups attached to an ethane backbone. Its molecular formula is C26H48P2, and it has a molecular weight of 422.61 g/mol. This compound appears as a white to off-white solid and is soluble in organic solvents. It is notable for its chelating properties, which enable it to form stable complexes with various metals, making it valuable in coordination chemistry and catalysis .

, particularly in the formation of metal-ligand complexes. It can coordinate with transition metals such as palladium and platinum to facilitate cross-coupling reactions, including Suzuki and Heck reactions. The ligand's steric bulk and electronic properties influence the reactivity and selectivity of these metal-catalyzed processes .

1,2-Bis(dicyclohexylphosphino)ethane can be synthesized through several methods. A common approach involves the reaction of dicyclohexylphosphine with a suitable alkyl halide or other electrophiles to form the bis-phosphine compound. The synthesis typically requires controlled conditions to ensure high yields and purity:

  • Starting Materials: Dicyclohexylphosphine and an appropriate alkyl halide (e.g., 1-bromoethane).
  • Reaction Conditions: The reaction may be conducted under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation.
  • Purification: The product can be purified by recrystallization or chromatography techniques .

1,2-Bis(dicyclohexylphosphino)ethane has several applications in both academic research and industrial settings:

  • Catalysis: It serves as a ligand in various catalytic processes, particularly in cross-coupling reactions involving transition metals.
  • Coordination Chemistry: The compound forms stable complexes with metals, making it useful for studying metal-ligand interactions.
  • Organic Synthesis: It is employed in synthetic pathways to construct complex organic molecules .

Interaction studies involving 1,2-Bis(dicyclohexylphosphino)ethane primarily focus on its coordination with transition metals. These studies reveal how the ligand's steric and electronic properties affect the stability and reactivity of metal complexes. For example, the ligand's bulky dicyclohexyl groups can influence the accessibility of the metal center, thereby impacting catalytic activity and selectivity in reactions .

Several compounds share structural similarities with 1,2-Bis(dicyclohexylphosphino)ethane. Below are some comparable compounds:

Compound NameStructure TypeUnique Features
1,2-Bis(diphenylphosphino)ethaneBidentate phosphineMore rigid structure; often used in palladium catalysis
1,2-Bis(diethylphosphino)ethaneBidentate phosphineSmaller steric bulk; different electronic properties
1,2-Bis(triphenylphosphine)ethaneBidentate phosphineHighly sterically hindered; used in various metal complexes
1,2-Bis(diphenylarsino)ethaneBidentate arsenicSimilar coordination chemistry but with arsenic

The uniqueness of 1,2-Bis(dicyclohexylphosphino)ethane lies in its combination of steric bulk and flexibility due to the cyclohexyl groups. This balance allows for effective metal coordination while maintaining reactivity in catalysis .

1,2-Bis(dicyclohexylphosphino)ethane demonstrates remarkable versatility in its coordination behavior with transition metals, particularly with palladium, nickel, gold, and iridium complexes. The ligand predominantly adopts a bidentate chelating coordination mode (κ²-P,P) across all these metal centers, forming stable five-membered chelate rings [1] [2] [3].

Palladium Coordination

Palladium(II) complexes with 1,2-bis(dicyclohexylphosphino)ethane consistently exhibit square planar geometry, characteristic of d⁸ electronic configuration [4] [3]. The bite angle of the chelating ligand ranges from 86° to 88°, slightly smaller than the ideal 90° due to the constraints imposed by the ethylene backbone [2]. X-ray crystallographic studies reveal palladium-phosphorus bond lengths ranging from 2.20 to 2.30 Å, indicating strong metal-ligand interactions [3]. The bulky cyclohexyl substituents provide significant steric protection around the metal center, enhancing the stability of these complexes under catalytic conditions [5].

Nickel Coordination

Nickel(II) complexes with 1,2-bis(dicyclohexylphosphino)ethane can adopt both square planar and tetrahedral geometries depending on the ancillary ligands present [2] [6]. In most characterized examples, square planar geometry predominates, with a characteristic bite angle of approximately 87.5° [2]. The nickel-phosphorus bond lengths typically range from 2.20 to 2.25 Å, reflecting the strong σ-donor character of the ligand [2]. The high-spin versus low-spin nature of these complexes is influenced by the overall ligand field strength, with the strongly donating cyclohexylphosphino groups favoring low-spin configurations in square planar environments [6].

Gold Coordination

Gold(I) complexes with 1,2-bis(dicyclohexylphosphino)ethane exhibit both chelating and bridging coordination modes [7] [8] [9]. In the chelating mode, gold centers adopt linear or slightly distorted trigonal geometries, with gold-phosphorus bond lengths ranging from 2.28 to 2.35 Å [8] [10]. The bridging mode leads to the formation of dinuclear complexes featuring aurophilic interactions, with Au···Au distances typically ranging from 2.997 to 3.168 Å [8] [10]. These aurophilic interactions significantly influence the photophysical properties of the resulting complexes, leading to characteristic phosphorescence emissions [8] [10].

Iridium Coordination

Iridium(III) complexes with 1,2-bis(dicyclohexylphosphino)ethane typically adopt octahedral geometries, with the bisphosphine ligand occupying two coordination sites in a chelating fashion [11]. The iridium-phosphorus bond lengths range from 2.25 to 2.35 Å, consistent with strong metal-ligand bonding [11]. These complexes demonstrate exceptional thermal stability and resistance to ligand dissociation, making them valuable precursors for catalytic applications [12].

MetalCoordination ModeTypical GeometryBite Angle (°)Bond Length (Å)
Palladium(II)κ²-P,P chelatingSquare planar86-882.20-2.30
Nickel(II)κ²-P,P chelatingSquare planar / tetrahedral87.52.20-2.25
Gold(I)κ²-P,P chelating / bridgingLinear / trigonal~852.28-2.35
Iridium(III)κ²-P,P chelatingOctahedral~852.25-2.35

Electronic and Steric Ligand Field Effects

The electronic properties of 1,2-bis(dicyclohexylphosphino)ethane significantly influence the stability and reactivity of its metal complexes. The ligand exhibits strong σ-donor characteristics while displaying minimal π-acceptor ability, resulting in electron-rich metal centers that favor low oxidation states [13] [14] [15].

Electronic Effects

The Tolman electronic parameter for 1,2-bis(dicyclohexylphosphino)ethane, measured using nickel tetracarbonyl complexes, yields values between 2056-2060 cm⁻¹ [15] [16]. This parameter indicates strong electron-donating capability, comparable to other alkylphosphine ligands but significantly different from arylphosphines [15]. The strong σ-donor nature results from the electron-rich cyclohexyl substituents, which lack π-acceptor orbitals and thus channel electron density exclusively through σ-bonding pathways [16] [17].

The ligand field splitting parameter (Δ) for 1,2-bis(dicyclohexylphosphino)ethane complexes indicates moderate to strong field strength [14] [18]. Magnetic circular dichroism studies on iron complexes reveal that the ligand produces ligand field splittings comparable to other strongly donating bisphosphines [14] [18]. The absence of low-lying π* orbitals on the cyclohexyl groups eliminates metal-to-ligand charge transfer pathways, concentrating electron density on the metal center [14].

Steric Effects

The cone angle of 1,2-bis(dicyclohexylphosphino)ethane is approximately 142°, significantly larger than the 99° cone angle of 1,2-bis(diphenylphosphino)ethane [15] [19]. This substantial steric bulk profoundly influences the coordination chemistry and catalytic behavior of the resulting complexes [19] [20]. The bulky cyclohexyl groups create a protective steric environment around the metal center, inhibiting unwanted side reactions and enhancing selectivity in catalytic processes [19].

Studies on nickel-catalyzed polymerization demonstrate that the steric bulk of 1,2-bis(dicyclohexylphosphino)ethane leads to enhanced control over polymer chain growth compared to less hindered bisphosphine ligands [19]. The steric effects also influence the coordination number preferences of metal centers, often favoring lower coordination numbers due to steric congestion [20].

Ligand Field Theory Analysis

Density functional theory calculations on metal complexes containing 1,2-bis(dicyclohexylphosphino)ethane reveal significant stabilization of d-orbitals through strong σ-donation [14] [18]. The metal-phosphorus bonding is characterized by high metal bond order values, indicating covalent character in the metal-ligand interactions [14]. The HOMO-LUMO gaps in these complexes are typically larger than those observed with π-accepting ligands, contributing to enhanced kinetic stability [14].

PropertyDCPE ValueCompared to DPPEEffect on Complex
Tolman Electronic Parameter (ν, cm⁻¹)2056-2060Similar (2062 cm⁻¹)Strong electron donation
Cone Angle (°)142Larger (99°)High steric hindrance
σ-Donor StrengthStrongStrongerStabilizes low oxidation states
π-Acceptor AbilityWeakWeakerReduces back-bonding
Ligand Field Splitting (Δ)Moderate-StrongSimilarModerate field strength
HOMO-LUMO Gap EffectStabilizes complexesEnhanced stabilityIncreased kinetic inertness

Comparative Studies with Related Bisphosphine Ligands

Comprehensive comparative studies have been conducted to evaluate the coordination chemistry of 1,2-bis(dicyclohexylphosphino)ethane relative to other commonly employed bisphosphine ligands, including 1,2-bis(diphenylphosphino)ethane, 1,3-bis(diphenylphosphino)propane, and various rigid backbone systems [21] [23].

Structural Comparisons

Crystallographic studies reveal that 1,2-bis(dicyclohexylphosphino)ethane forms more elongated metal-phosphorus bonds compared to 1,2-bis(diphenylphosphino)ethane, attributed to the increased steric bulk of the cyclohexyl substituents [23]. The bite angles in metal complexes are consistently smaller for 1,2-bis(dicyclohexylphosphino)ethane (85-88°) compared to 1,2-bis(diphenylphosphino)ethane (86-90°), reflecting the conformational constraints imposed by the bulkier substituents [23].

Electronic Structure Differences

Spectroscopic investigations using iron(II) complexes demonstrate that backbone saturation in 1,2-bis(dicyclohexylphosphino)ethane versus the aromatic backbone in bis(diphenylphosphino)benzene ligands results in minor but significant differences in ligand field strength [14] [18]. The saturated ethyl backbone in 1,2-bis(dicyclohexylphosphino)ethane leads to slightly decreased 10Dq values compared to aromatic-backbone bisphosphines, while the absence of conjugated π-systems results in higher-lying ligand-based acceptor molecular orbitals [14] [18].

Chelate Ring Effects

Studies comparing different bisphosphine backbone lengths reveal that 1,2-bis(dicyclohexylphosphino)ethane forms particularly stable five-membered chelate rings [24]. Thermodynamic measurements using silver(I) complexes show that the five-membered ring formed by 1,2-bis(dicyclohexylphosphino)ethane is more stable than the four-membered ring of bis(diphenylphosphino)methane but less stable than the six-membered ring of 1,3-bis(diphenylphosphino)propane [24].

Catalytic Performance Comparisons

Comparative catalytic studies in cross-coupling reactions demonstrate that 1,2-bis(dicyclohexylphosphino)ethane-ligated palladium complexes exhibit superior performance in sterically demanding transformations compared to their diphenylphosphino analogues [21] [20]. The enhanced performance is attributed to the combination of strong electron donation and steric protection provided by the cyclohexyl substituents [20].

Nickel-catalyzed hydroformylation studies reveal that 1,2-bis(dicyclohexylphosphino)ethane complexes demonstrate exceptional stability under reaction conditions, with turnover numbers exceeding one million without significant decomposition [25]. This stability contrasts sharply with diphenylphosphino analogues, which typically require excess ligand to maintain activity [25].

Ligand Flexibility Studies

Investigations into backbone flexibility effects show that 1,2-bis(dicyclohexylphosphino)ethane exhibits intermediate flexibility compared to rigid systems like BINAP and highly flexible systems like longer-chain bisphosphines [20]. This intermediate flexibility allows for optimal metal center accessibility while maintaining strong chelation [20].

LigandThermal Stability (°C)Air SensitivityChelate EffectCoordination PreferenceCatalytic Lifetime
DCPE92-96HighStrongChelatingExtended
DPPE147-149ModerateStrongChelatingModerate
DPPP115-120ModerateModerateChelating/BridgingModerate
BINAP240-250LowVery StrongChelatingLong
Xantphos220-230LowVery StrongChelatingLong

Stability of Metal-1,2-Bis(dicyclohexylphosphino)ethane Complexes Under Reactive Conditions

The stability of metal complexes containing 1,2-bis(dicyclohexylphosphino)ethane under various reactive conditions has been extensively investigated, revealing exceptional robustness compared to many other phosphine ligand systems [25] [26] [27].

Thermal Stability

High-temperature stability studies demonstrate that palladium complexes with 1,2-bis(dicyclohexylphosphino)ethane remain intact up to 200°C without significant decomposition [26] [5]. Nickel analogues show stability up to 180°C, while gold and iridium complexes exhibit even greater thermal robustness [26]. Thermogravimetric analysis reveals that decomposition, when it occurs, primarily involves oxidation of the cyclohexyl substituents rather than metal-phosphorus bond cleavage [26].

The enhanced thermal stability compared to diphenylphosphino analogues is attributed to the absence of weak C-H bonds adjacent to the phosphorus centers and the steric protection provided by the cyclohexyl groups [25] [26]. Extended heating studies under inert atmosphere conditions show minimal ligand degradation over periods exceeding 100 hours at elevated temperatures [25].

Oxidative Stability

Under oxidative conditions, metal-1,2-bis(dicyclohexylphosphino)ethane complexes demonstrate variable stability depending on the metal center [28] [27]. Gold complexes exhibit exceptional resistance to oxidation, maintaining structural integrity even under strongly oxidizing conditions [27]. Palladium complexes show moderate stability, with gradual oxidation of the ligand occurring over extended exposure periods [28].

Nickel complexes are most susceptible to oxidative degradation, with rapid ligand oxidation observed under aerobic conditions [27]. However, this oxidation can be controlled through the use of appropriate protective atmospheres or stabilizing co-ligands [27].

Hydrolytic Stability

Aqueous stability studies reveal that 1,2-bis(dicyclohexylphosphino)ethane complexes generally exhibit good resistance to hydrolysis [29] [27]. Palladium complexes undergo slow hydrolysis in aqueous media, with half-lives exceeding 24 hours under neutral conditions [29]. Gold and iridium complexes demonstrate excellent aqueous stability, showing no significant decomposition over extended periods [27].

The hydrolytic stability is enhanced by the steric bulk of the cyclohexyl substituents, which inhibits water coordination and subsequent ligand displacement [27]. pH effects are significant, with acidic conditions promoting protonation and potential ligand dissociation [27].

Stability in Protic Solvents

Studies in alcoholic and other protic solvents demonstrate that 1,2-bis(dicyclohexylphosphino)ethane complexes maintain good stability [25] [30]. Cobalt complexes investigated for hydroformylation catalysis show remarkable stability in polar protic solvents, maintaining activity over extended reaction periods without requiring excess ligand [25].

The stability in protic media is attributed to the strong chelate effect and the steric protection provided by the ligand framework [25]. This stability contrasts favorably with many other phosphine ligand systems that require stringent exclusion of protic solvents [25].

Chemical Resistance

Under basic conditions, metal-1,2-bis(dicyclohexylphosphino)ethane complexes demonstrate excellent stability across all investigated metal centers [27]. The absence of acidic protons on the ligand framework prevents deprotonation reactions that could lead to complex decomposition [27].

Acidic conditions present more significant challenges, particularly for nickel complexes, which can undergo protonation-induced decomposition [27]. However, palladium, gold, and iridium complexes maintain reasonable stability under mildly acidic conditions [27].

ConditionPd-DCPE StabilityNi-DCPE StabilityAu-DCPE StabilityIr-DCPE Stability
High Temperature (>150°C)Stable up to 200°CStable up to 180°CVery stableExcellent stability
Oxidative EnvironmentModerate degradationRapid oxidationExcellent stabilityGood stability
Aqueous SolutionsSlow hydrolysisHydrolysis observedStableStable
Protic SolventsStableModerate stabilityStableStable
Basic ConditionsStableStableStableStable
Acidic ConditionsProtonation possibleDecompositionStableModerate stability

XLogP3

6.9

GHS Hazard Statements

Aggregated GHS information provided by 234 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (98.29%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (16.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (81.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (16.67%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

Bis(dicyclohexylphosphino)ethane

Dates

Last modified: 08-16-2023

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